Guanidine nitrate

Energetic Materials Gas Generants Propellant Combustion

Guanidine nitrate uniquely couples high nitrogen content with intrinsic oxidizing capacity for airbag inflators and nitroguanidine synthesis. This dual fuel-oxidizer character enables tunable burn rates modulated by CuO content and achieves superior linear burning rates at 6.9-27.6 MPa. Specifiers seeking gas generation rate control over nitroguanidine or alternative guanidine salts select this grade. Moisture-barrier packaging preserves functional integrity against hygrothermal aging.

Molecular Formula CH5N3.HNO3
CH6N4O3
CH5N3.HNO3
C(NH2)3NO3
CH6N4O3
Molecular Weight 122.08 g/mol
CAS No. 52470-25-4
Cat. No. B7800015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine nitrate
CAS52470-25-4
Molecular FormulaCH5N3.HNO3
CH6N4O3
CH5N3.HNO3
C(NH2)3NO3
CH6N4O3
Molecular Weight122.08 g/mol
Structural Identifiers
SMILESC(=N)(N)N.[N+](=O)(O)[O-]
InChIInChI=1S/CH5N3.HNO3/c2*2-1(3)4/h(H5,2,3,4);(H,2,3,4)
InChIKeyCNUNWZZSUJPAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in 10 parts water;  sol in alcohol
SLIGHTLY SOL IN ACETONE
Solubility in water, g/100ml at 20 °C: 16

Guanidine Nitrate (CAS 52470-25-4): Technical Baseline for Sourcing and Application Selection


Guanidine nitrate (GN, guanidinium nitrate, CAS 52470-25-4, also commonly indexed under CAS 506-93-4) is an inorganic nitrate salt with the chemical formula CH6N4O3 and a molecular weight of 122.08 g/mol [1]. It appears as a white crystalline powder or granular solid with a melting point of 213–216 °C, density of approximately 1.44 g/cm³, and high water solubility (130–160 g/L at 20 °C) [2]. GN is primarily produced on a large scale from dicyandiamide or cyanamide in the presence of ammonium nitrate and finds major industrial utility as a precursor to nitroguanidine, as a fuel component in gas generators and pyrotechnics, and as an intermediate in pharmaceutical synthesis [1][3]. It is classified as a Class 5.1 oxidizing agent and is regulated as an explosive precursor in many jurisdictions [1].

Why Guanidine Nitrate Cannot Be Replaced by Other Guanidine Salts Without Functional Consequence


The guanidine cation (C(NH2)3⁺) is common to multiple commercially available salts including guanidine hydrochloride, guanidine carbonate, guanidine thiocyanate, and aminoguanidine nitrate; however, the counterion fundamentally dictates the compound's energetic character, reactivity, thermal behavior, and solubility profile [1]. Guanidine nitrate uniquely combines the strong basicity and high nitrogen content of the guanidine moiety with the oxidizing capacity of the nitrate anion, rendering it both a fuel and an oxygen carrier in combustion applications—a property wholly absent in non-oxidizing salts such as the hydrochloride or carbonate [1]. Conversely, in applications where ionic strength or protein denaturation is paramount, the hydrochloride salt demonstrates markedly superior performance, underscoring that each salt occupies a distinct functional niche that cannot be bridged by simple stoichiometric substitution [2]. Selection must therefore be driven by the specific performance metric required for the intended application.

Guanidine Nitrate Quantitative Evidence Guide: Performance Benchmarks Against Comparators


Guanidine Nitrate in Gas Generant Formulations: Baseline Burning Rate Comparison with GN/BCN Stoichiometric Propellant

In automotive airbag gas generant applications, guanidine nitrate (GN) combined with basic copper nitrate (BCN) forms the stoichiometric baseline propellant. This baseline GN/BCN formulation exhibited a higher linear burning rate than the majority of tested additive-containing formulations across a pressure range of 1000 psi (6.9 MPa) to 4000 psi (27.6 MPa) [1]. Specifically, all formulations containing nano- or micron-sized aluminum oxide, titania, or nano-sized ceria additives at 4% mass loading burned at rates lower than the additive-free GN/BCN baseline, with only micron-sized ceria demonstrating any improvement over baseline performance [1]. This establishes that the unmodified GN/BCN composition offers a quantifiable combustion efficiency advantage over many modified variants that might be considered for cost reduction or property adjustment.

Energetic Materials Gas Generants Propellant Combustion

Guanidine Nitrate vs. Nitroguanidine: Comparative Linear Burning Rates in Ammonium Nitrate/Copper(II) Oxide Mixtures

A direct comparative study evaluated the linear burning rates of guanidine nitrate (GN) and nitroguanidine (NQ) when formulated with ammonium nitrate (AN) and copper(II) oxide (CuO). The GN/AN/CuO mixture containing 5 wt% CuO achieved the maximum linear burning rate among all GN-based formulations tested and approached the performance of the commercial GN/strontium nitrate/basic copper nitrate (GN/SrN/BCN) gas generant formulation used in automotive airbag inflators [1]. In contrast, all NQ/AN/CuO formulations studied exhibited equivalent burning rates to each other and also approached the GN/SrN/BCN commercial benchmark [1]. This indicates that GN formulations offer tunable burning rate optimization through CuO content adjustment, whereas NQ formulations demonstrate a more plateaued response to oxidizer variation [1].

Energetic Materials Pyrotechnics Gas Generators

Guanidine Nitrate vs. Nitroguanidine: Rate-of-Pressure-Rise Comparison in Pyrotechnic Gas Generators

The same comparative study that measured linear burning rates also evaluated the average rate-of-pressure-rise for GN/AN/CuO and NQ/AN/CuO mixtures. The GN/AN/CuO mixture containing 5 wt% CuO produced the maximum rate-of-pressure-rise among all GN-based formulations tested and achieved a value close to that of the commercial GN/SrN/BCN gas generant mixture [1]. Notably, the NQ/AN/CuO mixture containing 10 wt% CuO delivered the maximum rate-of-pressure-rise among all NQ-based formulations studied and actually exceeded the value of the GN/SrN/BCN commercial benchmark [1]. This demonstrates that while GN formulations can match commercial pressure-rise performance, NQ formulations under optimized conditions are capable of surpassing it.

Energetic Materials Gas Generants Pressure Dynamics

Guanidine Nitrate vs. Guanidine Hydrochloride and Carbonate: Comparative Performance in Semiconductor CMP Slurries

In a systematic evaluation of three guanidinium salts as slurry additives for barrier chemical mechanical polishing (CMP) in semiconductor fabrication, guanidine hydrochloride, guanidine nitrate, and guanidine carbonate were directly compared for their effects on material removal rate selectivity, dishing, erosion, and surface roughness [1]. The results demonstrated that guanidine hydrochloride exhibited superior overall performance relative to both guanidine nitrate and guanidine carbonate across all evaluated metrics [1]. Specifically, the hydrochloride salt improved removal rate selectivity and surface roughness while maintaining low abrasive concentration and polishing pressure conditions [1].

Semiconductor Manufacturing Chemical Mechanical Polishing Slurry Formulation

Guanidine Nitrate Hygroscopic Aging: Quantified Thermal Performance Degradation in Airbag Gas Generants

The hygroscopic and deliquescent nature of guanidine nitrate directly impacts the long-term stability of GN/BCN-based airbag gas generant formulations. Differential scanning calorimetry (DSC) and thermogravimetry (TG) analysis of aged GN/BCN samples revealed a 55% reduction in heat release and decreased mass loss rates compared to fresh samples [1]. Furthermore, Friedman isoconversional kinetic analysis demonstrated a 78% increase in activation energy for decomposition in aged samples, indicating a substantially higher energy barrier for thermal decomposition after moisture exposure [1]. The ignition delay period increased progressively from 3.90 seconds (fresh) to 8.95 seconds (two-week aged) to 17.88 seconds (four-week aged), a performance shift that would be critical in a real-world deployment scenario [1].

Material Stability Hygrothermal Aging Energetic Materials

Guanidine Nitrate vs. Guanidine Carbonate: Comparative Toxicological Profile Following Oral Administration

A comparative toxicological study evaluated the proliferative effects on rat gastrointestinal epithelium following single oral doses of three structurally related compounds: N-methyl-N-nitro-N'-nitrosoguanidine (MNNG, a known potent topical carcinogen), guanidine carbonate, and guanidine nitrate [1]. While MNNG produced marked proliferative effects consistent with its established carcinogenicity, neither guanidine carbonate nor guanidine nitrate induced any observable proliferative response under identical dosing conditions [1]. Both guanidine salts demonstrated comparable lack of carcinogenic potential in this model, distinguishing them from the nitroso-guanidine derivative MNNG [1].

Toxicology Carcinogenicity Safety Assessment

Guanidine Nitrate: Evidence-Backed Application Scenarios for Industrial and Research Procurement


Automotive Airbag Gas Generant Formulations Requiring Tunable Burning Rates

Guanidine nitrate is a primary fuel component in non-azide gas generant formulations for automotive airbag inflators. The evidence confirms that stoichiometric GN/BCN baseline propellant achieves superior linear burning rates compared to most additive-modified variants across pressures from 6.9 to 27.6 MPa [1]. Furthermore, GN formulations offer tunable burning rate response to copper(II) oxide content adjustments, with 5 wt% CuO delivering maximum linear burning rate and rate-of-pressure-rise values approaching commercial GN/SrN/BCN benchmarks [2]. This tunability makes GN preferable to nitroguanidine in applications requiring precise gas generation rate control. However, the demonstrated 55% reduction in heat release and 358% increase in ignition delay following hygrothermal aging [3] mandates that procurement specifications include moisture-barrier packaging and controlled storage environment requirements to preserve functional integrity.

Precursor for Nitroguanidine Synthesis in Explosives and Agrochemical Manufacturing

Guanidine nitrate serves as the primary industrial precursor for nitroguanidine production via nitration with sulfuric acid [1]. Nitroguanidine is subsequently utilized as a low-sensitivity explosive component in triple-base propellants and as a building block for neonicotinoid insecticides [1]. The conversion pathway leverages the nitrate counterion of GN as a convenient source for further functionalization. This established supply chain role positions GN as the preferred starting material over alternative guanidine salts (e.g., hydrochloride or carbonate) for downstream nitroguanidine manufacturing, as those alternative salts would require additional anion exchange steps that increase process complexity and cost.

Copper-Catalyzed N,N'-Diarylation for Pharmaceutical Guanidine Synthesis

In pharmaceutical research settings, guanidine nitrate functions as a cost-effective guanidine source for copper-catalyzed cross-coupling reactions with aryl iodides to form N,N'-disubstituted guanidines [1]. The reaction employs a relatively inexpensive commercially available guanidine salt combined with copper iodide and N,N-diethylsalicylamide as an efficient catalyst/ligand system to achieve a simple diarylation procedure [1]. This methodology has been applied to synthesize potential therapeutic candidates for stroke treatment [1]. While other guanidine salts could theoretically serve as guanidine sources, the nitrate salt's commercial availability and compatibility with the copper-catalyzed reaction conditions provide a practical advantage in laboratory-scale synthetic workflows.

Solid Rocket Propellant and Pyrotechnic Fuel Applications

Guanidine nitrate is employed as a high-energy fuel in solid rocket propellants and pyrotechnic compositions due to its high nitrogen content and capacity to produce substantial volumes of gaseous combustion products [1]. The nitrate counterion provides intrinsic oxidizing capacity that complements the guanidine cation's fuel characteristics, yielding a self-contained energetic system that does not rely exclusively on external oxidizers [2]. In comparative combustion studies of gas-generating pyrotechnics, GN-based compositions with stoichiometric oxidizer addition demonstrated ignition delay, burning rate, and absolute vivacity characteristics comparable to or exceeding alternative fuel systems including double-base propellant and azodicarbonamide-based formulations [3]. This performance profile supports GN selection when a balance of gas yield and combustion stability is required in aerospace or defense applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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